molecular formula C23H22N2O4S B2641654 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922090-28-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2641654
CAS No.: 922090-28-6
M. Wt: 422.5
InChI Key: LQEPXLMRTBRMPW-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with a unique structure that includes an oxazepine ring fused with a dibenzofuran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Dibenzofuran Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.

    Introduction of the Oxazepine Ring: The oxazepine ring is introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Sulfonamide Formation: The final step involves the reaction of the oxazepine derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazepine ring or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced or replaced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its stability and electronic properties could make it useful in the development of new materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid: This compound shares a similar core structure but differs in the functional groups attached.

    10,11-dihydrodibenzo[b,f]thiepines: These compounds have a similar dibenzofuran core but include a sulfur atom in the ring system.

Uniqueness

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is unique due to the presence of both an oxazepine ring and a sulfonamide group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-5-4-6-17(11-15)14-30(27,28)24-18-8-10-21-19(13-18)23(26)25(3)20-12-16(2)7-9-22(20)29-21/h4-13,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPXLMRTBRMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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